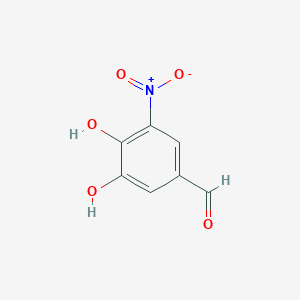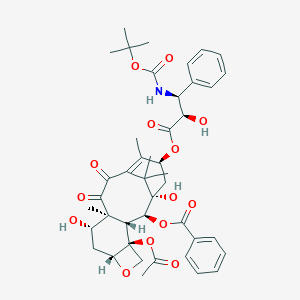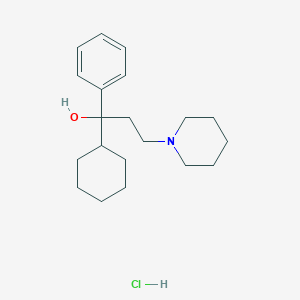
3,4-Dihidroxi-5-nitrobenzaldehído
Descripción general
Descripción
PMID27841045-Compound-157: , también conocido como Compuesto de Protección Corporal 157, es un péptido sintético compuesto por 15 aminoácidos. Originalmente se derivó de una proteína que se encuentra en el jugo gástrico humano. Este compuesto ha llamado la atención debido a sus notables propiedades curativas y su potencial terapéutico .
Aplicaciones Científicas De Investigación
Química: : En el campo de la química, el Compuesto de Protección Corporal 157 se utiliza como un péptido modelo para estudiar técnicas de síntesis, modificación y purificación de péptidos. Sus propiedades únicas lo convierten en un candidato ideal para desarrollar nuevos métodos para la producción y el análisis de péptidos .
Biología: : En la investigación biológica, el Compuesto de Protección Corporal 157 se utiliza para estudiar procesos celulares como la migración celular, la proliferación y la diferenciación. Su capacidad para promover la reparación y la regeneración de tejidos lo convierte en una herramienta valiosa para investigar los mecanismos que subyacen a estos procesos .
Medicina: : En medicina, el Compuesto de Protección Corporal 157 ha demostrado ser prometedor en el tratamiento de diversas afecciones, incluidos trastornos gastrointestinales, lesiones musculoesqueléticas y trastornos neurológicos. Sus efectos antiinflamatorios y protectores de tejidos lo convierten en un posible agente terapéutico para promover la curación y reducir la inflamación .
Industria: : En el sector industrial, el Compuesto de Protección Corporal 157 se utiliza en el desarrollo de nuevos materiales y productos con propiedades mejoradas. Su capacidad para promover la reparación y la regeneración de tejidos lo convierte en un aditivo valioso en productos como apósitos para heridas, implantes médicos y andamios de ingeniería de tejidos .
Mecanismo De Acción
El Compuesto de Protección Corporal 157 ejerce sus efectos a través de varios mecanismos, incluidas sus interacciones con los factores de crecimiento, la modulación de los procesos inflamatorios y la promoción de la reparación y la regeneración de tejidos. El péptido mejora la expresión de factores de crecimiento como el factor de crecimiento de fibroblastos y el factor de crecimiento endotelial vascular, que desempeñan funciones cruciales en la reparación y regeneración de tejidos . Además, el Compuesto de Protección Corporal 157 modula los procesos inflamatorios al reducir la producción de citoquinas proinflamatorias y promover la liberación de mediadores antiinflamatorios . Estas acciones contribuyen a su capacidad para promover la curación y reducir la inflamación en varios tejidos .
Análisis Bioquímico
Biochemical Properties
3,4-Dihydroxy-5-nitrobenzaldehyde has been found to potently inhibit xanthine oxidase (XO) activity, an enzyme that produces uric acid during purine metabolism . This interaction with XO is crucial in the context of hyperuricemia and gout, where the reduction of uric acid production can alleviate symptoms .
Cellular Effects
In cellular contexts, 3,4-Dihydroxy-5-nitrobenzaldehyde has been observed to reduce serum uric acid levels effectively . This reduction can influence cell signaling pathways and cellular metabolism, particularly in the context of hyperuricemia and gout .
Molecular Mechanism
The molecular mechanism of 3,4-Dihydroxy-5-nitrobenzaldehyde involves its interaction with the molybdenum center of XO . It inhibits XO activity in a time-dependent manner, similar to allopurinol, a clinical XO inhibitory drug . It also directly scavenges free radicals and reactive oxygen species, including ONOO⁻ and HOCl .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,4-Dihydroxy-5-nitrobenzaldehyde has been observed to inhibit XO activity over time . It is slowly converted to its carboxylic acid at a rate of 10⁻¹⁰ mol/L/s .
Dosage Effects in Animal Models
In animal models, specifically allantoxanamide-induced hyperuricemic mice, 3,4-Dihydroxy-5-nitrobenzaldehyde effectively reduced serum uric acid levels . Mice orally given a large dose (500 mg/kg) of 3,4-Dihydroxy-5-nitrobenzaldehyde did not show any side effects .
Metabolic Pathways
The metabolic pathways involving 3,4-Dihydroxy-5-nitrobenzaldehyde primarily relate to purine metabolism, where it inhibits the production of uric acid by XO .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: : La síntesis del Compuesto de Protección Corporal 157 implica la síntesis de péptidos en fase sólida, un método comúnmente utilizado para la producción de péptidos. Este proceso incluye la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción típicamente implican el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos .
Métodos de Producción Industrial: : Para la producción industrial, la síntesis del Compuesto de Protección Corporal 157 se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas permiten la producción eficiente y reproducible de grandes cantidades del péptido. El producto final se purifica luego utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para garantizar su pureza y calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: : El Compuesto de Protección Corporal 157 sufre diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el péptido para mejorar su estabilidad, biodisponibilidad y eficacia terapéutica .
Reactivos y Condiciones Comunes: : Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el ditiotreitol y reactivos de sustitución como los haluros de alquilo. Las condiciones de reacción típicamente implican temperaturas controladas, niveles de pH y tiempos de reacción para lograr las modificaciones deseadas .
Productos Principales: : Los productos principales formados a partir de estas reacciones incluyen péptidos modificados con estabilidad y biodisponibilidad mejoradas. Estas modificaciones pueden mejorar el potencial terapéutico del Compuesto de Protección Corporal 157 al aumentar su resistencia a la degradación enzimática y mejorar su capacidad para dirigirse a tejidos específicos .
Comparación Con Compuestos Similares
Compuestos Similares: : Compuestos similares al Compuesto de Protección Corporal 157 incluyen otros péptidos con propiedades protectoras y regenerativas de los tejidos, como la timosina beta-4, los péptidos liberadores de la hormona del crecimiento y el factor de crecimiento similar a la insulina-1 .
Singularidad: : Lo que diferencia al Compuesto de Protección Corporal 157 de estos compuestos similares es su origen único del jugo gástrico humano y su amplio espectro de efectos terapéuticos. A diferencia de otros péptidos que pueden dirigirse a tejidos o afecciones específicas, el Compuesto de Protección Corporal 157 ha demostrado eficacia en la promoción de la curación y la reducción de la inflamación en varios tejidos y afecciones .
En conclusión, el Compuesto de Protección Corporal 157 es un compuesto versátil y prometedor con un potencial significativo en varios campos de la investigación y la medicina. Sus propiedades únicas y su amplio espectro de efectos terapéuticos lo convierten en una herramienta valiosa para avanzar en nuestra comprensión de la síntesis de péptidos, la reparación de tejidos y el desarrollo terapéutico.
Propiedades
IUPAC Name |
3,4-dihydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFJODMCHICIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151345 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-85-0 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxy-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzaldehyde, 3,4-dihydroxy-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,4-dihydroxy-5-nitrobenzaldehyde in pharmaceutical research?
A1: 3,4-Dihydroxy-5-nitrobenzaldehyde serves as a crucial starting material in synthesizing Entacapone [, , , , ]. Entacapone acts as a COMT inhibitor, primarily used in conjunction with levodopa to treat Parkinson's disease.
Q2: Can you describe a common synthetic route to obtain Entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde?
A2: Entacapone is frequently synthesized through a Knoevenagel condensation reaction. This reaction involves reacting 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a base catalyst [, , , ].
Q3: What are the typical challenges encountered during the synthesis of Entacapone, and how do researchers address them?
A3: A significant challenge during Entacapone synthesis is controlling the formation of the undesired Z-isomer [, , , , ]. Researchers have developed specific synthesis methods, including controlling reaction conditions like temperature and pressure, using specific solvents, and introducing seeding crystals of the desired E-isomer to enhance its production and obtain a final product with high purity of the E-isomer (Entacapone).
Q4: Beyond Entacapone, are there other applications for 3,4-dihydroxy-5-nitrobenzaldehyde in medicinal chemistry?
A4: Research indicates that 3,4-dihydroxy-5-nitrobenzaldehyde itself exhibits potential as a therapeutic agent. Studies highlight its potent inhibitory effect on xanthine oxidase [, ], an enzyme involved in uric acid production. This property makes 3,4-dihydroxy-5-nitrobenzaldehyde a potential candidate for treating hyperuricemia and gout.
Q5: Have there been any studies on the metabolites of Entacapone, and how does 3,4-dihydroxy-5-nitrobenzaldehyde relate to them?
A5: Research on Entacapone metabolism in rats and humans has identified several metabolites []. Interestingly, 3,4-dihydroxy-5-nitrobenzaldehyde is one of the identified phase I metabolites of Entacapone found in both rat plasma and urine, indicating its relevance in the drug's metabolic pathway.
Q6: What analytical techniques are commonly employed to characterize and quantify 3,4-dihydroxy-5-nitrobenzaldehyde and Entacapone?
A6: Several analytical techniques are used to analyze 3,4-dihydroxy-5-nitrobenzaldehyde and Entacapone. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) is one such method used to determine the purity of Entacapone and quantify related substances, including 3,4-dihydroxy-5-nitrobenzaldehyde []. Other techniques, such as infrared (IR) spectroscopy and X-ray powder diffraction, help characterize the different crystalline forms of Entacapone [].
Q7: Are there any reported novel synthetic approaches for 3,4-dihydroxy-5-nitrobenzaldehyde?
A7: While the provided research doesn't delve into specific alternative synthetic routes for 3,4-dihydroxy-5-nitrobenzaldehyde, it does mention improved methods [, ]. These improvements likely focus on optimizing reaction conditions, using different starting materials, or employing new reagents or catalysts to enhance yield and purity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)



